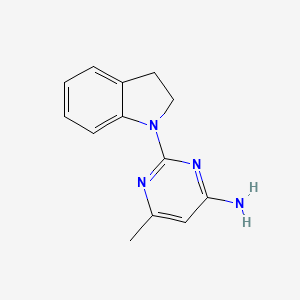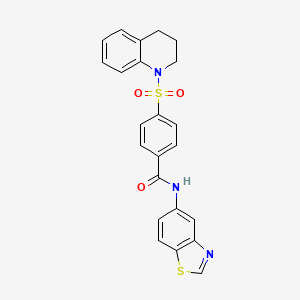
2-(2,3-dihydro-1H-indol-1-yl)-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,3-dihydro-1H-indol-1-yl)-6-methylpyrimidin-4-amine” is a complex organic molecule that contains an indole and a pyrimidine ring. Indoles are a class of compounds that are part of many biologically active substances, including neurotransmitters like serotonin . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 2,3-dihydro-1H-indol-1-yl group attached to the 2-position of a 6-methylpyrimidin-4-amine. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the indole and pyrimidine rings, both of which are aromatic and hence relatively stable. The amine (-NH2) group on the pyrimidine ring could potentially be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds containing indole and pyrimidine rings are expected to be relatively stable due to their aromaticity. The presence of the amine group could make the compound a weak base .Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of targets within these pathways.
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action . Therefore, it’s likely that this compound interacts with its targets by binding to them, leading to changes in cellular function.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound induces a variety of molecular and cellular changes.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s pharmacokinetics and pharmacodynamics . .
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-8-12(14)16-13(15-9)17-7-6-10-4-2-3-5-11(10)17/h2-5,8H,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILLJZGUIUZULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-yl)-6-methylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzothiazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B6494747.png)
![N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6494761.png)
![2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6494768.png)
![N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494780.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6494795.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B6494796.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-(3-chlorophenyl)carbamate](/img/structure/B6494801.png)

![3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6494816.png)
![6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494820.png)
![6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494822.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494833.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494840.png)
